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Compound of Interest

Compound Name: 5-Morpholino-2-nitroaniline

Cat. No.: B1580431 Get Quote

An In-Depth Technical Guide to 5-Morpholino-2-nitroaniline: A Core Building Block in Modern

Medicinal Chemistry

Abstract: 5-Morpholino-2-nitroaniline is a key heterocyclic intermediate whose strategic

functionalization makes it a valuable building block in contemporary drug discovery and organic

synthesis. The presence of a nucleophilic amino group, an electrophilically activatable aromatic

ring, and a reducible nitro group provides a versatile chemical handle for constructing complex

molecular architectures. This guide offers an in-depth analysis of its chemical properties, a

robust synthesis protocol, spectroscopic characterization, and a discussion of its field-proven

applications, particularly as a precursor to advanced pharmaceutical agents.

Molecular Structure and Physicochemical
Properties
5-Morpholino-2-nitroaniline, with the CAS Number 54998-00-4, is an aromatic compound

characterized by a nitroaniline core substituted with a morpholine ring at the C5 position.[1][2]

The electron-withdrawing nitro group (-NO₂) at the C2 position and the electron-donating amino

group (-NH₂) at the C1 position create a polarized aromatic system. The morpholine moiety, a

saturated heterocycle, enhances solubility and provides a key structural element common in

many bioactive molecules.

Caption: Chemical Structure of 5-Morpholino-2-nitroaniline.
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The key physicochemical properties of this compound are summarized in the table below,

providing researchers with essential data for experimental design.

Property Value Reference(s)

CAS Number 54998-00-4 [1][2]

Molecular Formula C₁₀H₁₃N₃O₃ [1][2]

Molecular Weight 223.23 g/mol [1]

IUPAC Name
5-(morpholin-4-yl)-2-

nitroaniline
[1]

Melting Point 182-185 °C [2]

Boiling Point (Est.) 469.7 °C at 760 mmHg [2]

Density (Est.) 1.337 g/cm³ [2]

LogP (Predicted) 2.18 [2]

Hydrogen Bond Donors 1 (from the -NH₂ group) [2]

Hydrogen Bond Acceptors 5 (from O and N atoms) [2]

Synthesis and Purification Protocol
The most field-proven and rational synthesis of 5-Morpholino-2-nitroaniline involves a

nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored because the nitro

group strongly activates the aromatic ring towards nucleophilic attack, allowing for the

displacement of a halide at an adjacent position.

Causality in Experimental Design: The choice of a starting material like 5-chloro-2-nitroaniline is

strategic. The chlorine atom is a good leaving group, and its position ortho to the powerful

electron-withdrawing nitro group makes the ipso-carbon highly electrophilic and susceptible to

attack by the secondary amine of morpholine. A polar aprotic solvent like N,N-

Dimethylformamide (DMF) is selected to solvate the reactants and facilitate the reaction, which

may proceed via a Meisenheimer complex intermediate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/5-Morpholino-2-nitroaniline
https://www.lookchem.com/404.htm
https://pubchem.ncbi.nlm.nih.gov/compound/5-Morpholino-2-nitroaniline
https://www.lookchem.com/404.htm
https://pubchem.ncbi.nlm.nih.gov/compound/5-Morpholino-2-nitroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/5-Morpholino-2-nitroaniline
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.benchchem.com/product/b1580431?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5-Chloro-2-nitroaniline
+

Morpholine

Nucleophilic Aromatic Substitution
(DMF, Heat)

Reactants

Aqueous Work-up
(Precipitation & Filtration)

Crude Product

Recrystallization
(e.g., from Ethanol)

Solid Product

5-Morpholino-2-nitroaniline
(High Purity)

Final Product

Click to download full resolution via product page

Caption: General workflow for the synthesis of 5-Morpholino-2-nitroaniline.

Step-by-Step Laboratory Protocol:
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux

condenser, add 5-chloro-2-nitroaniline (10.0 g, 57.9 mmol).

Solvent and Reagent Addition: Add N,N-Dimethylformamide (DMF, 100 mL) to dissolve the

starting material. Add morpholine (10.1 g, 115.8 mmol, 2.0 equivalents) to the solution.

Reaction Execution: Heat the reaction mixture to 100-110 °C and maintain for 6-8 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material
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is consumed.

Product Isolation (Work-up): Cool the reaction mixture to room temperature. Pour the dark

solution slowly into a beaker containing 500 mL of ice-cold water while stirring vigorously. A

yellow-orange precipitate will form.

Filtration: Allow the precipitate to stir in the cold water for 30 minutes to ensure complete

precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

Washing: Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove

residual DMF and morpholine hydrochloride.

Purification: The crude product can be purified by recrystallization from hot ethanol. Dissolve

the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature,

and then place it in an ice bath to maximize crystal formation.

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50

°C overnight to yield pure 5-Morpholino-2-nitroaniline.

Spectroscopic and Analytical Characterization
Structural confirmation is paramount. The following is a predicted spectroscopic profile based

on the known effects of its constituent functional groups and data from closely related analogs.

[3][4]

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic

protons, which are split by each other, and the aliphatic protons of the morpholine ring.

Aromatic Region (δ 6.5-8.0 ppm): Three signals corresponding to the protons on the

aniline ring. The proton ortho to the nitro group will be the most downfield, while the others

will appear at higher fields.

Morpholine Protons (δ 3.0-4.0 ppm): Two distinct triplets are expected. The four protons

adjacent to the oxygen (-CH₂-O) will be further downfield (approx. δ 3.8 ppm) compared to

the four protons adjacent to the nitrogen (-CH₂-N, approx. δ 3.2 ppm).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1580431?utm_src=pdf-body
https://www.benchchem.com/pdf/Spectroscopic_Fingerprinting_Confirming_the_Structure_of_N_2_Ethoxyethyl_2_nitroaniline_and_its_Analogs.pdf
https://spectrabase.com/spectrum/6oHx912Hjk8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR (Carbon NMR): The spectrum will confirm the presence of 10 unique carbon

environments.

Aromatic Carbons (δ 110-150 ppm): Six signals, with the carbons attached to the nitro and

amino groups being the most deshielded.

Morpholine Carbons (δ 48-68 ppm): Two signals corresponding to the -CH₂-N and -CH₂-O

carbons.

IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional

groups.

N-H Stretch (~3350-3450 cm⁻¹): A characteristic pair of sharp peaks for the primary amine

(-NH₂).

C-H Stretch (~2850-3100 cm⁻¹): Signals for both aromatic and aliphatic C-H bonds.

NO₂ Stretch (~1520 cm⁻¹ and ~1340 cm⁻¹): Two strong, sharp absorptions corresponding

to the asymmetric and symmetric stretching of the nitro group.

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry is expected to show a

prominent molecular ion (M⁺) peak at m/z = 223, corresponding to the molecular weight of

the compound.[1]

Chemical Reactivity and Synthetic Utility
The primary value of 5-Morpholino-2-nitroaniline lies in its potential for subsequent chemical

transformations, making it a versatile synthetic intermediate.

Nitro Group Reduction: A Gateway to Diamines
The most significant reaction is the selective reduction of the nitro group to a primary amine.

This transformation converts the molecule into 4-morpholinobenzene-1,2-diamine. This diamine

is a classic precursor for the synthesis of benzimidazoles, a heterocyclic scaffold prevalent in

many FDA-approved drugs.[2]

Protocol for Nitro Reduction:
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Catalyst Suspension: In a hydrogenation vessel, suspend 5-Morpholino-2-nitroaniline (5.0

g, 22.4 mmol) and 10% Palladium on Carbon (Pd/C, 250 mg) in methanol (100 mL).

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50

psi with hydrogen and stir vigorously at room temperature.

Monitoring: The reaction is typically complete within 2-4 hours. Monitor by TLC for the

disappearance of the starting material.

Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-

morpholinobenzene-1,2-diamine, which can be used directly or purified further.

Application Profile in Drug Discovery
This molecule serves as a foundational piece in the synthesis of more complex, biologically

active compounds.

A. Intermediate for Established Pharmaceutical
Scaffolds
While not a final drug itself, 5-Morpholino-2-nitroaniline is structurally related to key

intermediates used in the synthesis of major pharmaceuticals. For instance, the closely related

compound 4-(4-aminophenyl)morpholin-3-one is a pivotal intermediate in the synthesis of

Rivaroxaban, a widely used anticoagulant (Factor Xa inhibitor).[5][6][7] The synthetic logic—

using a nitrophenyl morpholine derivative and reducing the nitro group to install a reactive

amine—is a well-established strategy in pharmaceutical process chemistry.

B. Conceptual Application in Targeted Protein
Degradation (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) are an emerging therapeutic modality that hijacks

the cell's natural protein disposal system to destroy disease-causing proteins.[8][9] A PROTAC

is a heterobifunctional molecule composed of a "warhead" to bind the target protein, a ligand

for an E3 ubiquitin ligase, and a chemical linker.[10][11]
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5-Morpholino-2-nitroaniline is an ideal starting point for creating a "warhead" component.

After reduction of the nitro group, the resulting diamine can be selectively functionalized. The

more nucleophilic aniline nitrogen can be used to build out the core inhibitor structure, while the

other nitrogen can serve as an attachment point for a linker, which is then connected to an E3

ligase ligand like pomalidomide.[9]

Conceptual PROTAC Synthesis

5-Morpholino-2-nitroaniline

Nitro Group
Reduction

Resulting Diamine
Intermediate

Functionalization to
create 'Warhead'

Warhead Ligand
(Binds Target Protein)

Linker Attachment &
E3 Ligase Ligand Coupling

Final PROTAC Molecule

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1580431?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7221895/
https://www.benchchem.com/product/b1580431?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Conceptual workflow for utilizing 5-Morpholino-2-nitroaniline in PROTAC synthesis.

Safety and Handling
As a nitroaniline derivative, 5-Morpholino-2-nitroaniline requires careful handling in a

laboratory setting.

Hazards: The compound is classified as harmful if swallowed, harmful in contact with skin,

and harmful if inhaled.[1] It may also cause skin and eye irritation.[1]

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear

standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing

agents. Recommended storage temperature is 2-8°C.[2]

Disposal: Dispose of waste in accordance with local, state, and federal regulations for

chemical waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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